molecular formula C10H14NO3P B14644930 Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane CAS No. 55009-02-4

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane

Cat. No.: B14644930
CAS No.: 55009-02-4
M. Wt: 227.20 g/mol
InChI Key: FZYZWPBQIZNHMQ-UHFFFAOYSA-N
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Description

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxo group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane typically involves the reaction of diethylphosphite with 3-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, potentially inhibiting enzyme activity by binding to active sites. The pathways involved in its mechanism of action include coordination chemistry and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of diethyl groups.

    Diethylphosphite: Lacks the nitrophenyl group.

    3-Nitrophenylphosphine oxide: Similar but without the diethyl groups

Uniqueness

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane is unique due to the combination of the diethyl groups and the 3-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .

Properties

CAS No.

55009-02-4

Molecular Formula

C10H14NO3P

Molecular Weight

227.20 g/mol

IUPAC Name

1-diethylphosphoryl-3-nitrobenzene

InChI

InChI=1S/C10H14NO3P/c1-3-15(14,4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3

InChI Key

FZYZWPBQIZNHMQ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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